4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Lipophilicity Membrane Permeability Drug-likeness

4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 361160-01-2) is a synthetic phenylsulfamoyl benzamide derivative featuring a 5-methyl-4-phenylthiazole core. Its molecular formula is C24H21N3O3S2 (MW: 463.6 g/mol).

Molecular Formula C24H21N3O3S2
Molecular Weight 463.57
CAS No. 361160-01-2
Cat. No. B3006446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS361160-01-2
Molecular FormulaC24H21N3O3S2
Molecular Weight463.57
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H21N3O3S2/c1-17-22(18-9-5-3-6-10-18)25-24(31-17)26-23(28)19-13-15-21(16-14-19)32(29,30)27(2)20-11-7-4-8-12-20/h3-16H,1-2H3,(H,25,26,28)
InChIKeyUZVNWHKRQXHNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 361160-01-2): Physicochemical and Structural Baseline for Procurement


4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 361160-01-2) is a synthetic phenylsulfamoyl benzamide derivative featuring a 5-methyl-4-phenylthiazole core. Its molecular formula is C24H21N3O3S2 (MW: 463.6 g/mol) [1]. The compound belongs to a class of non-peptide bradykinin B1 receptor antagonists described in patent families such as US20130029991 and US8481527, which disclose phenylsulfamoyl benzamide derivatives for the treatment of pain and inflammation [2]. As a research compound typically offered at ≥95% purity, it serves as a structural probe for studying B1 receptor pharmacology and as a reference standard in assay development.

Why Generic Substitution of 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Compromises Pharmacological Integrity


Phenylsulfamoyl benzamide derivatives exhibit steep structure-activity relationships at the bradykinin B1 receptor, where minor modifications to the sulfamoyl N-substituent or the thiazole ring can drastically alter affinity and selectivity [1]. The N-methyl-N-phenylsulfamoyl motif present in CAS 361160-01-2 confers a distinct electronic and steric profile compared to analogs bearing cyclohexyl, bis(2-cyanoethyl), or bis(2-methoxyethyl) groups at the same position. For instance, the cyclohexyl analog (CAS 683262-96-6) has a higher XLogP3 (5.1 vs. 4.9) and larger topological polar surface area, potentially affecting membrane permeability and binding pocket occupancy [2]. Without direct comparative pharmacological data for each variant, assuming interchangeability risks selecting a compound with suboptimal target engagement or altered off-target liability. Rigorous procurement decisions must therefore be based on the specific structure, not merely the compound class.

Quantitative Differential Evidence for 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Versus Closest Analogs


Lipophilicity-Driven Differentiation from the Cyclohexyl Analog: XLogP3 and TPSA Comparison

When compared to its closest commercially available analog, 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 683262-96-6), the target compound exhibits a lower computed XLogP3 (4.9 vs. 5.1) and an identical topological polar surface area (116 Ų) [1][2]. The 0.2 log unit reduction in lipophilicity, driven by the replacement of the cyclohexyl group with a phenyl ring on the sulfamoyl nitrogen, predicts moderately improved aqueous solubility and a potentially distinct tissue distribution profile.

Lipophilicity Membrane Permeability Drug-likeness

Molecular Size and Heavy Atom Count as Selectivity Determinants in B1 Receptor Binding Pocket

The target compound possesses a molecular weight of 463.6 g/mol and a heavy atom count of 32, which are lower than the cyclohexyl analog (MW 469.6, heavy atom count 32) but higher than simpler phenylsulfamoyl benzamides lacking the thiazole moiety. Within the bradykinin B1 antagonist patent space (US20130029991, US8481527), high-affinity ligands are characterized by molecular weights in the 450–550 Da range, with optimal binding requiring precise complementarity to a lipophilic sub-pocket accommodated by the N-aryl or N-cycloalkyl substituent [1]. The phenyl group in CAS 361160-01-2 may engage in π-π stacking interactions with aromatic residues in the receptor, a feature absent in saturated cycloalkyl analogs, potentially altering binding kinetics.

Bradykinin B1 Receptor GPCR Structure-Activity Relationship

Functional Group Identity and Hydrogen Bonding Capacity Relative to Bis-substituted Analogs

Compared to bis(2-methoxyethyl) or bis(2-cyanoethyl) sulfamoyl analogs, the target compound contains only one hydrogen bond donor (thiazole NH) and six hydrogen bond acceptors [1]. The absence of additional polar functional groups on the sulfamoyl nitrogen reduces hydrogen bonding capacity, which may enhance passive membrane permeability while reducing aqueous solubility. In contrast, the bis(2-cyanoethyl) analog (CAS not specified) introduces two additional nitrile groups, increasing polarity and potentially altering metabolic stability through CYP interactions.

Hydrogen Bonding Solubility Metabolic Stability

Critical Data Gap: Absence of Publicly Available B1 Receptor Affinity Data Necessitates Independent Validation

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (US20130029991, US8481527, PL-2076491-T3) yielded no publicly disclosed Ki, IC50, or efficacy data for the specific compound CAS 361160-01-2 at the bradykinin B1 receptor [1][2][3]. While a structurally related B1 antagonist series is known to achieve Ki values of 0.3–50 nM, the exact rank order potency of the target compound remains uncharacterized. This contrasts with some N-cycloalkyl or N-arylalkyl phenylsulfamoyl benzamides for which binding data exists in proprietary or limited disclosure formats.

Data Integrity Assay Validation Procurement Risk

Defined Application Scenarios for 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Based on Differential Evidence


In Vitro Bradykinin B1 Receptor Pharmacological Probe Development

Given its structural alignment with the phenylsulfamoyl benzamide B1 antagonist class [1], CAS 361160-01-2 can serve as a parent scaffold for generating a focused library to explore N-aryl vs. N-cycloalkyl SAR around the sulfamoyl group. Its intermediate lipophilicity (XLogP3 = 4.9) makes it suitable for aqueous solubility optimization studies without the confounding precipitation risks of more lipophilic analogs [2].

Comparative Physicochemical Profiling in Drug Discovery Programs

The compound's distinct hydrogen bond donor/acceptor profile (1 HBD, 6 HBA) [2] supports its use in permeability and metabolic stability panels alongside the cyclohexyl analog (CAS 683262-96-6) to deconvolute the contribution of aromatic vs. aliphatic substituents to ADME properties. This is directly relevant for teams optimizing lead compounds for oral bioavailability.

Analytical Reference Standard for Mass Spectrometry-Based Metabolomics

With a well-defined exact mass (463.10243389 Da) and unique fragmentation pattern arising from the thiazole-phenylsulfamoyl scaffold [2], the compound is suitable as a quality control standard in LC-MS/MS workflows designed to detect phenylsulfamoyl benzamide metabolites in biological matrices, pending in vivo pharmacokinetic studies.

Negative Control or Inactive Comparator Generation

Should in-house testing reveal the compound lacks significant B1 receptor binding (noting the current data gap [3]), it may be repurposed as a structurally matched negative control for more potent B1 antagonists, exploiting its identical core to control for non-specific effects in cellular assays.

Quote Request

Request a Quote for 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.